molecular formula C19H17ClFN3O3S B6490620 3-(3-chlorophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357860-59-3

3-(3-chlorophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6490620
CAS No.: 1357860-59-3
M. Wt: 421.9 g/mol
InChI Key: NXUVGPHTCQSAJR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core fused with a triazole ring. Its structure features a 3-chlorophenyl group at position 3 and a 2-fluorobenzenesulfonyl moiety at position 6. Such spirocyclic systems are privileged structures in drug discovery, particularly for modulating G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

3-(3-chlorophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c20-14-5-3-4-13(12-14)17-18(25)23-19(22-17)8-10-24(11-9-19)28(26,27)16-7-2-1-6-15(16)21/h1-7,12H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUVGPHTCQSAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

Compound A : 3-(3-Chlorophenyl)-8-(2,4-Difluorobenzenesulfonyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one

  • Key Differences : Additional fluorine at position 4 of the benzenesulfonyl group.
  • Impact : Increased electronegativity may enhance hydrogen bonding with targets. Molecular weight (439.86 g/mol) and formula (C₁₉H₁₆ClF₂N₃O₃S) differ slightly due to the extra fluorine .

Core Modifications: Triazaspiro vs. Azaspiro

Compound B : (5s,8s)-3-(4'-Chloro-3'-Fluoro-4-Methylbiphenyl-3-yl)-4-Hydroxy-8-Methoxy-1-Azaspiro[4.5]dec-3-en-2-one

  • Key Differences : Replaces the triazole ring with a single nitrogen (azaspiro) and introduces hydroxyl/methoxy groups.
  • Impact : Altered heteroatom composition reduces ring strain, while hydroxyl and methoxy groups improve solubility. Used in oncology, suggesting divergent target specificity .

Substituent Diversity on the Spiro Ring

Compound C : 1-Benzyl-8-Methyl-1,4,8-Triazaspiro[4.5]decan-2-one (Simufilamum)

  • Key Differences : Lacks sulfonyl group; features benzyl and methyl substituents.
  • Impact : Simplified structure (C₁₅H₂₁N₃O) reduces molecular weight (259.35 g/mol). Binds filamin A, indicating distinct pharmacological applications .

Compound D: 8-Ethyl-2-Phenyl-3-Sulfanylidene-1,4,8-Triazaspiro[4.5]dec-1-en-4-yl)-(3-Fluorophenyl)Methanone

  • Key Differences: Replaces sulfonyl with sulfanylidene (C=S) and adds a fluorophenyl methanone.

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₉H₁₅ClFN₃O₃S* ~423.85 3-ClPh, 2-F-Benzenesulfonyl GPCR modulation (hypothesized)
Compound A C₁₉H₁₆ClF₂N₃O₃S 439.86 3-ClPh, 2,4-diF-Benzenesulfonyl N/A
Compound B C₂₃H₂₂ClFNO₃ 422.88 Biphenyl, 4-OH, 8-OMe Antitumor applications
Compound C C₁₅H₂₁N₃O 259.35 1-Benzyl, 8-Me Filamin A binder
Compound D C₂₃H₂₂FN₃OS₂ 439.57 3-Sulfanylidene, 3-F-Ph methanone Unclear target

Key Observations:

Electron-Withdrawing Groups : Fluorine and chlorine atoms improve metabolic stability but may reduce bioavailability due to increased polarity.

Spiro Core Modifications : Azaspiro systems (Compound B) exhibit distinct conformational flexibility compared to triazaspiro cores.

Synthetic Accessibility : Microwave-enhanced synthesis () suggests efficient production of triazaspiro derivatives, favoring scalability for the target compound .

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